(2-Azidoethyl)benzene

Description

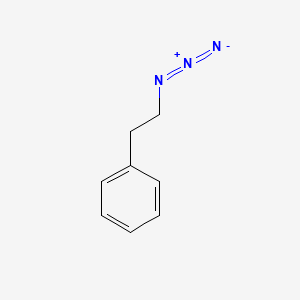

Structure

3D Structure

Properties

IUPAC Name |

2-azidoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSGPCZWEQJJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219325 | |

| Record name | Benzene, (2-azidoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-44-9 | |

| Record name | Phenethyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-azidoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (2-Azidoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Azidoethyl)benzene is a versatile organic azide that serves as a crucial building block in medicinal chemistry and materials science.[1] Its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed protocols and expert insights for researchers in the field.

Introduction: The Significance of this compound

Organic azides are a class of compounds characterized by the energetic azido functional group (-N₃). While caution is paramount in their handling due to their potential instability, their synthetic utility is undeniable. This compound, in particular, is a valuable reagent for introducing the 2-phenylethyl motif into a wide range of molecules. This structural unit is prevalent in many biologically active compounds. The azide group serves as a versatile handle for various chemical transformations, most notably the highly reliable and efficient CuAAC reaction, a cornerstone of click chemistry.[1] This reaction's biocompatibility and high yield have made it an indispensable tool in drug discovery, bioconjugation, and materials science.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for synthesizing this compound is through a nucleophilic substitution reaction, starting from a suitable 2-phenylethyl precursor. A common route involves the conversion of 2-phenylethanol to an intermediate with a good leaving group, such as a halide or a sulfonate ester, followed by displacement with an azide salt. The following protocol details the synthesis from (2-bromoethyl)benzene.

Reaction Scheme

Caption: Synthesis of this compound via nucleophilic substitution.

Experimental Protocol

A general procedure for the synthesis of this compound from (2-bromoethyl)benzene is as follows:[2]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-bromoethyl)benzene (1 equivalent) in a 3:1 mixture of acetone and water.

-

Addition of Azide: To this solution, add sodium azide (NaN₃) (2.0 equivalents).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with water to remove any unreacted sodium azide and other water-soluble byproducts.

-

Extraction and Drying: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Safety Precautions for Handling Organic Azides

Organic azides are energetic compounds and must be handled with extreme caution.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

-

Ventilation: Perform all manipulations in a well-ventilated fume hood.[5]

-

Avoid Heat, Shock, and Friction: Do not expose organic azides to heat, shock, or friction, as this can lead to explosive decomposition.[3][6]

-

Metal Contamination: Avoid contact with heavy metals, as this can form highly sensitive and explosive heavy metal azides.[4][6] Use plastic or ceramic spatulas for handling solid azides.[3][5]

-

Solvent Choice: Never use chlorinated solvents like dichloromethane or chloroform in reactions with sodium azide, as this can form dangerously explosive di- and tri-azidomethane.[3][4]

-

Purification: Avoid distillation for purification.[3] Purification should be limited to extraction, precipitation, and column chromatography.[3]

-

Storage: Store organic azides in a cool, dark place, away from light and heat.[3][5]

-

Waste Disposal: Azide-containing waste should be collected in a designated, labeled container and kept separate from acidic waste.[3][5]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Sources

A Technical Guide to Quantum Chemical Calculations for (2-Azidoethyl)benzene: From Molecular Properties to Reaction Mechanisms

Abstract: (2-Azidoethyl)benzene is a versatile organic azide that serves as a critical building block in medicinal chemistry and materials science, primarily through its participation in bioorthogonal "click chemistry" reactions.[1][2] Understanding its electronic structure, stability, and reactivity is paramount for designing efficient synthetic routes and novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of performing and interpreting quantum chemical calculations for this compound. We will explore the rationale behind selecting computational methods, detail step-by-step protocols for key calculations, and connect the theoretical results to practical applications in bioconjugation and drug design.[3][4]

Introduction: The Significance of this compound in Modern Chemistry

This compound (C₈H₉N₃) is an aromatic compound featuring a reactive azide (-N₃) group attached to an ethylbenzene scaffold.[5][6] Its primary value lies in the azide moiety, which is a high-energy functional group that can undergo a variety of transformations, most notably the 1,3-dipolar cycloaddition with alkynes.[7] This reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is the cornerstone of "click chemistry"—a class of reactions known for their high yield, stereospecificity, and tolerance of a wide range of functional groups under benign conditions.[8][9]

These characteristics make this compound an invaluable tool in drug development for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), where precise and reliable ligation is essential.[2][4] By computationally modeling this molecule, we can gain deep insights into its fundamental properties, predict its behavior in complex chemical environments, and rationally design more effective synthetic strategies.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine molecular structure, electronic properties, and reaction pathways at the atomic level.[10] DFT offers an optimal balance between computational cost and accuracy, making it a standard tool for studying organic molecules of this size.[11]

Foundational Principles: Selecting the Right Computational Approach

The reliability of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. This choice is not arbitrary; it is guided by the specific chemical questions being asked and the nature of the molecule itself.

-

Density Functional Theory (DFT): DFT methods calculate the electronic energy of a system based on its electron density, which is a more computationally tractable approach than solving the full Schrödinger equation for many-electron systems.[10] The B3LYP functional is a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It has a long track record of providing reliable results for the geometries, vibrational frequencies, and reaction energetics of organic molecules.[12][13]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a robust choice for molecules like this compound.

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.

-

++: These symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are crucial for accurately describing species with lone pairs or regions of diffuse electron density, such as the terminal nitrogen atoms of the azide group.

-

(d,p): These letters denote the addition of polarization functions on heavy atoms (d-functions) and hydrogens (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds.[14]

-

This combination of B3LYP with the 6-311++G(d,p) basis set provides a high-quality, well-validated level of theory for investigating the properties and reactivity of organic azides.

The Computational Workflow: A Step-by-Step Protocol

This section details a self-validating protocol for calculating the key properties of this compound. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular structure.

Caption: Computational workflow for this compound analysis.

Protocol 2.1: Geometry Optimization and Vibrational Analysis

-

Structure Generation: Construct the 3D molecular structure of this compound using a molecular editor such as GaussView or Avogadro. Ensure a reasonable starting geometry.

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the charge (0) and multiplicity (singlet, 1). Define the level of theory and basis set (B3LYP/6-311++G(d,p)).

-

Optimization: Run a geometry optimization calculation. This procedure systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

-

Frequency Calculation: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the identical level of theory.

-

Validation (Trustworthiness): The primary purpose of the frequency calculation is to validate the optimized structure. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a higher-order saddle point, and the geometry must be further refined.

Analysis of Calculated Properties

Once a validated structure is obtained, a wealth of chemical information can be extracted.

Molecular Geometry

The optimized geometry provides precise bond lengths and angles. These parameters can be compared with experimental data from crystallographic studies of similar molecules to further validate the computational method.

| Parameter | Calculated Value (Å or °) | Significance |

| N-N Bond Lengths (Azide) | ~1.25 Å (Nα-Nβ), ~1.14 Å (Nβ-Nγ) | The asymmetry in bond lengths reflects the resonance structures of the azide group, crucial for its reactivity. |

| C-N Bond Length | ~1.48 Å | Represents the single bond connecting the reactive azide moiety to the ethylbenzene backbone. |

| C-C Bond Lengths (Ring) | ~1.39 - 1.40 Å | Consistent with aromatic C-C bonds, showing the delocalization of π-electrons in the benzene ring.[15] |

| C-N-N Bond Angle | ~115° | The bent geometry of the azide group is a key structural feature. |

Note: The values are representative and will be precisely determined by the calculation.

Spectroscopic Characterization

The output of the frequency calculation can be used to predict the infrared (IR) spectrum of the molecule.[16] The most prominent feature is the asymmetric stretching vibration of the azide group, which typically appears as a very strong absorption band around 2100 cm⁻¹. This serves as an excellent diagnostic peak for experimental characterization. Calculated NMR chemical shifts can also be obtained to aid in structure elucidation.[11][16]

Electronic Properties and Reactivity Descriptors

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity.[17]

| Property | Description | Application to this compound |

| HOMO | The orbital with the highest energy containing electrons. It represents the ability of a molecule to donate electrons. | The HOMO is typically localized on the azide group, indicating this is the primary site for nucleophilic attack. |

| LUMO | The orbital with the lowest energy that is empty of electrons. It represents the ability of a molecule to accept electrons. | The LUMO is often distributed across the azide and the aromatic ring. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[11][17] | The magnitude of the gap provides a quantitative measure of the molecule's stability and the energy required for electronic excitation. This is relevant for predicting its reactivity in cycloaddition reactions.[18] |

| MEP Map | A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution. Red regions indicate negative potential (electron-rich, nucleophilic), while blue regions indicate positive potential (electron-poor, electrophilic).[19] | The MEP will clearly show a strong negative potential around the terminal nitrogen of the azide group, confirming it as the site for electrophilic attack, which is the key interaction in azide-alkyne cycloadditions. |

Modeling Reactivity: The Azide-Alkyne Cycloaddition

Beyond static properties, quantum chemistry allows for the exploration of reaction mechanisms. The [3+2] cycloaddition is the most important reaction of this compound in drug development.[1][7] A computational study can elucidate the reaction pathway, identify the transition state (TS), and calculate the activation energy barrier.

Caption: Energy profile of a [3+2] cycloaddition reaction.

Protocol 4.1: Transition State Search

-

Build Reactant Complex: Create a starting geometry with this compound and a model alkyne (e.g., propyne) positioned for reaction.

-

TS Optimization: Perform a transition state search (e.g., using the Opt=TS keyword in Gaussian). This calculation seeks a first-order saddle point on the potential energy surface that connects reactants and products.

-

TS Validation: A true transition state must have exactly one imaginary frequency.[20][21] The vibrational mode corresponding to this imaginary frequency should visually represent the atomic motions that lead from the reactant complex to the product (e.g., the formation of the new C-N and N-N bonds).

-

IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the found transition state correctly connects the desired reactants and products.

By calculating the energies of the reactants, the transition state, and the product, one can determine the activation energy barrier (ΔG‡) and the overall reaction energy (ΔG_rxn). A lower activation barrier indicates a faster reaction, providing a theoretical basis for catalyst design and reaction condition optimization in bioconjugation strategies.[8][22]

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern researcher in drug discovery and development. For a key building block like this compound, these computational methods allow us to move beyond empirical observation to a predictive, mechanism-based understanding of its behavior. By applying the protocols detailed in this guide—from geometry optimization and property calculation to the simulation of complex reaction pathways—scientists can rationally design experiments, interpret spectroscopic data, and ultimately accelerate the development of novel bioconjugates and therapeutics.[3][4] The synergy between computational chemistry and experimental synthesis paves the way for more efficient and innovative solutions to challenges in medicine and materials science.

References

-

Biosynth. This compound | 6926-44-9.

-

Computational Studies on Reactions of Some Organic Azides with C−H Bonds. (2021). ChemistrySelect.

-

Computational Study on the Vinyl Azide Decomposition. (2014). The Journal of Physical Chemistry A.

-

An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. (n.d.). The Journal of Organic Chemistry.

-

DFT Calculations, Synthesis, and Mechanistic Studies of the Reaction of Dichlorophosphoryl Isocyanate with Hydrocarbon Azides. (n.d.). ResearchGate.

-

DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). Frontiers in Chemistry.

-

ChemicalBook. (2023). Benzene, (2-azidoethyl)- | 6926-44-9.

-

Silver-catalysed azide–alkyne cycloaddition (AgAAC): assessing the mechanism by density functional theory calculations. (2016). RSC Advances.

-

Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). International Journal of Molecular Sciences.

-

DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. (2022). National Institutes of Health.

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.

-

Benchchem. This compound|CAS 6926-44-9.

-

Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its derivatives. (2023). Physical Chemistry Chemical Physics.

-

Reaction profiles for quantum chemistry-computed [3 + 2] cycloaddition reactions. (2023). Nature Communications.

-

ChemSynthesis. (n.d.). 2-azido-ethyl-benzene.

-

Quantum mechanical investigations of base-catalyzed cycloaddition reaction between phenylacetylene and azidobenzene. (2021). ResearchGate.

-

Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes. (2006). National Institutes of Health.

-

DFT Calculations of the Electron Affinities of Nucleic Acid Bases: Dealing with Negative Electron Affinities. (2005). The Journal of Physical Chemistry A.

-

Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives. (2023). arXiv.

-

Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. (2012). Defense Technical Information Center.

-

Quantum chemical calculations of some benzene derivatives. (2020). SciSpace.

-

Intelligent Software Agent (ISA): A Case Study of Characterization of 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide Azo Dye by Using Density Functional Theory. (2022). ResearchGate.

-

Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. (1976). Journal of the Chemical Society, Perkin Transactions 1.

-

Quantum computational, spectroscopic analysis, and molecular docking studies of 2-chloroethyl benzene. (2024). ResearchGate.

-

Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. (1996). ResearchGate.

-

Bioconjugate Therapeutics: Current Progress and Future Perspective. (2017). National Institutes of Health.

-

Cycloaddition Reactions. (2023). Chemistry LibreTexts.

-

Recent developments in bioconjugation: From strategies to design and clinical applications. (2024). ResearchGate.

-

Bioconjugates: Examples & Applications. (2023). Single Use Support.

-

Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles. (2022). National Institutes of Health.

-

How bioconjugation is unlocking new drug development. (2024). Pharmaceutical Technology.

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI.

-

Oxidative cycloaddition and cross-coupling processes on unactivated benzene derivatives. (2016). Chemical Science.

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). ResearchGate.

-

Multi-step Synthesis of Substituted Benzenes. (2023). YouTube.

-

Spectroscopic properties of benzene at the air-ice interface: A combined experimental-computational approach. (2014). Hamad Bin Khalifa University.

-

Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (2023). National Institutes of Health.

-

Computational molecular spectroscopy. (2021). Alma Mater Studiorum Università di Bologna.

Sources

- 1. benchchem.com [benchchem.com]

- 2. susupport.com [susupport.com]

- 3. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]

- 5. biosynth.com [biosynth.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Click Chemistry [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

- 16. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Silver-catalysed azide–alkyne cycloaddition (AgAAC): assessing the mechanism by density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A Step-by-Step Guide to Protein Labeling with (2-Azidoethyl)benzene: Applications in Bioconjugation and Chemical Biology

Introduction: The Power of Azide-Based Bioorthogonal Chemistry

In the intricate landscape of modern biological research and drug development, the ability to selectively modify proteins is paramount. Precise protein labeling enables the elucidation of complex cellular pathways, the development of targeted therapeutics, and the creation of novel diagnostic tools. Among the myriad of chemical strategies for protein modification, bioorthogonal chemistry stands out for its ability to perform highly specific reactions within complex biological systems without interfering with native biochemical processes.[1]

At the heart of many bioorthogonal strategies lies the azide moiety, a small, stable, and non-native functional group that can be introduced into biomolecules.[2] This application note provides a comprehensive guide to protein labeling using (2-Azidoethyl)benzene, a versatile aryl azide reagent. We will delve into the fundamental principles of two primary methodologies for utilizing this reagent: photoaffinity labeling and "click" chemistry , specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide will provide detailed, step-by-step protocols for researchers, scientists, and drug development professionals to successfully incorporate this powerful tool into their workflows.

Fundamental Principles: Harnessing the Reactivity of this compound

This compound serves as a chemical handle that can be attached to a protein of interest. Once conjugated, the azide group can be utilized in two distinct and powerful ways:

-

Photoaffinity Labeling (PAL): Aryl azides are photo-reactive compounds.[3] Upon exposure to ultraviolet (UV) light, the azide group of this compound is converted into a highly reactive nitrene intermediate.[4] This nitrene can then form a covalent bond with nearby molecules, including amino acid residues on the target protein or interacting partner proteins.[5] This "zero-length" crosslinking is invaluable for identifying and mapping protein-protein interactions.[6]

-

Bioorthogonal "Click" Chemistry: The azide group is a key component of the Nobel prize-winning "click" chemistry, a set of reactions that are rapid, specific, and high-yielding.[7] The most prominent example for biological applications is the azide-alkyne cycloaddition. In the context of this guide, we will focus on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , which is a copper-free click chemistry reaction.[8][9] This is particularly advantageous for live-cell labeling as it avoids the cytotoxicity associated with copper catalysts.[10] In SPAAC, the azide-labeled protein is reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, to form a stable triazole linkage.[11][12]

Workflow Overview: From Reagent Preparation to Labeled Protein

The overall process of labeling a protein with this compound can be broken down into three key stages, each with its own set of considerations and protocols.

Caption: Overall workflow for protein labeling with this compound.

Part 1: Preparation of Amine-Reactive this compound-NHS Ester

To covalently attach this compound to a protein, it must first be functionalized with a reactive group that can target specific amino acid residues. N-hydroxysuccinimide (NHS) esters are widely used for their ability to react with primary amines, such as the side chain of lysine residues, to form stable amide bonds.[8][13] The following is a two-step synthesis protocol to generate an NHS ester of this compound.

Protocol 1.1: Synthesis of 4-(2-Azidoethyl)benzoic acid

This protocol describes the synthesis of a carboxylic acid derivative of this compound, which is the precursor for the NHS ester.

Materials:

-

(2-Bromoethyl)benzene

-

Sodium azide

-

4-Aminobenzoic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Magnesium sulfate

-

Standard organic synthesis glassware and equipment

Procedure:

-

Synthesis of this compound: In a round-bottom flask, dissolve (2-Bromoethyl)benzene in a suitable solvent such as dimethylformamide (DMF). Add an excess of sodium azide and heat the reaction mixture with stirring. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, cool the reaction, and perform an aqueous workup to extract the this compound product. Dry the organic layer with magnesium sulfate and remove the solvent under reduced pressure.

-

Diazotization of 4-Aminobenzoic acid: In a separate flask, dissolve 4-aminobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the low temperature. Stir for 15-30 minutes to form the diazonium salt.

-

Azo Coupling: To the cold solution of the diazonium salt, add the this compound synthesized in step 1. Then, slowly add a solution of sodium hydroxide to raise the pH. A colored precipitate of 4-(2-Azidoethyl)benzoic acid should form.

-

Purification: Collect the crude product by filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system.

Protocol 1.2: Synthesis of 4-(2-Azidoethyl)benzoic acid N-hydroxysuccinimide (NHS) ester

This protocol details the conversion of the carboxylic acid to the amine-reactive NHS ester.

Materials:

-

4-(2-Azidoethyl)benzoic acid

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Standard organic synthesis glassware and equipment

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-(2-Azidoethyl)benzoic acid and N-hydroxysuccinimide in anhydrous DCM or DMF.

-

Cool the solution in an ice bath and add the coupling agent (DCC or EDC).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[14]

Part 2: Labeling of Proteins with this compound-NHS Ester

This section provides a detailed protocol for the covalent attachment of the synthesized this compound-NHS ester to a target protein.

Protocol 2.1: Protein Preparation and Labeling Reaction

Materials:

-

Target protein (free of amine-containing stabilizers like Tris or glycine)

-

This compound-NHS ester

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[13]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.[13] If the protein is in a different buffer, perform a buffer exchange using a desalting column or dialysis.

-

NHS Ester Stock Solution: Prepare a stock solution of this compound-NHS ester in anhydrous DMF or DMSO.[1] The concentration will depend on the desired molar excess for the labeling reaction.

-

Labeling Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution. A typical starting point is a 10-20 fold molar excess of the NHS ester over the protein.[15]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4 °C overnight. Protect the reaction from light if the azide will be used for photoaffinity labeling.

-

Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[15]

Table 1: Recommended Reaction Conditions for NHS Ester Labeling

| Parameter | Recommended Range | Rationale |

| Protein Concentration | 1 - 10 mg/mL[13] | Higher concentrations can improve labeling efficiency.[8] |

| pH | 8.3 - 8.5[13] | Optimal for the reaction between NHS esters and primary amines. |

| Molar Excess of NHS Ester | 10 - 20 fold[15] | Ensures sufficient labeling; may need optimization for specific proteins. |

| Reaction Time | 1 - 2 hours at RT or overnight at 4°C | Balances labeling efficiency with protein stability. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer[13] | Maintains the optimal pH for the reaction. |

Part 3: Applications of Azide-Labeled Proteins

Once the protein is successfully labeled with this compound, it can be used in a variety of downstream applications.

Protocol 3.1: Photoaffinity Labeling (PAL)

This protocol describes the use of the azide-labeled protein to identify interacting partners through photo-crosslinking.

Caption: Workflow for Photoaffinity Labeling (PAL).

Materials:

-

Azide-labeled protein

-

Putative interacting partner(s) or cell lysate

-

UV lamp (e.g., 254 nm or 300 nm)[5]

-

Reaction buffer (amine-free, e.g., PBS or HEPES)[16]

Procedure:

-

Incubation: Mix the azide-labeled protein with its putative interacting partner(s) or cell lysate in the reaction buffer and incubate to allow for complex formation.

-

UV Irradiation: Expose the sample to UV light for a predetermined amount of time. The optimal wavelength and duration of exposure should be determined empirically.[16]

-

Quenching (Optional): The reaction can be quenched by the addition of a scavenger molecule.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting proteins.[17]

Protocol 3.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the "clicking" of the azide-labeled protein to a molecule containing a strained alkyne, such as a DBCO-functionalized fluorescent dye or biotin.

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

-

Azide-labeled protein

-

DBCO-functionalized probe (e.g., DBCO-fluorophore, DBCO-biotin)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reaction Setup: Mix the azide-labeled protein with a slight molar excess of the DBCO-functionalized probe in the reaction buffer.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4 °C overnight. The reaction is typically complete within this timeframe.

-

Analysis: The resulting labeled protein can be directly analyzed by methods appropriate for the attached probe (e.g., fluorescence imaging for a fluorescent dye, or Western blotting and detection with streptavidin for a biotin tag). Unreacted probe can be removed by a desalting column if necessary.

Part 4: Validation and Characterization

It is crucial to validate the successful labeling of the protein.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the labeled protein, confirming the addition of the this compound group.[2]

-

SDS-PAGE Analysis: For SPAAC reactions with a fluorescent probe, the labeled protein can be visualized by in-gel fluorescence scanning.

-

Functional Assays: It is important to perform functional assays to ensure that the labeling process has not compromised the biological activity of the protein.

Troubleshooting

Table 2: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive NHS ester | Use freshly prepared NHS ester solution. |

| Low protein concentration | Increase protein concentration to >1 mg/mL.[8] | |

| Suboptimal pH | Ensure the reaction buffer is at pH 8.3-8.5.[13] | |

| Presence of primary amines in buffer | Use an amine-free buffer like PBS or HEPES.[16] | |

| Protein Precipitation | High concentration of organic solvent | Minimize the volume of DMF/DMSO used to dissolve the NHS ester. |

| Protein instability | Perform the labeling reaction at 4°C. | |

| No "Click" Reaction | Reduction of the azide group | Avoid reducing agents like DTT or BME in buffers.[16] |

| Inactive DBCO reagent | Use a fresh stock of the DBCO probe. |

Conclusion

Protein labeling with this compound offers a versatile and powerful approach for a wide range of applications in chemical biology and drug discovery. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently implement this technique to advance their scientific investigations. The ability to perform both photoaffinity labeling and bioorthogonal click chemistry with a single chemical handle makes this compound a valuable addition to the protein chemist's toolbox.

References

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

- Wang, Y., et al. (2018). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. MethodsX, 5, 1572-1581.

- Boons, G.-J., & Hale, K. J. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1833-1836.

- Rösner, F., et al. (2021). Active Ester Functionalized Azobenzenes as Versatile Building Blocks. Molecules, 26(13), 3894.

- Dieterich, D. C., et al. (2007). Purification of AHA-labeled proteins after azide-alkyne ligation with a biotin-FLAG-alkyne tag.

- Chu, F., et al. (2010). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Molecular & Cellular Proteomics, 9(1), 168-177.

- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.

- Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24.

-

JoVE. (2016, July 25). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Retrieved from [Link]

- Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(12), 7598-7609.

- Ruccia, M., et al. (1970). The Mechanism of Photoaffinity Labeling. Proceedings of the National Academy of Sciences, 67(3), 1540-1544.

- Wang, H., et al. (2010). Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry. Molecular & Cellular Proteomics, 9(1), 168-177.

- Schumacher, F. F., et al. (2011). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 9(6), 1961-1970.

- Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

- Zhang, M., et al. (2024).

- van Kasteren, S. I., et al. (2007). Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition.

- Leipzig, N. (2015).

-

Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]

- Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry.

- Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation.

- Gee, K. R., et al. (1999). Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. Tetrahedron Letters, 40(8), 1471-1474.

- Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry.

- Parker, C. G., & Cravatt, B. F. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship, University of California.

- Chen, Y., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry, 40(15), 1796-1808.

- Wang, H., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews, 52(4), 1336-1352.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. pnas.org [pnas.org]

- 3. encapsula.com [encapsula.com]

- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. escholarship.org [escholarship.org]

- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 8. biotium.com [biotium.com]

- 9. researchgate.net [researchgate.net]

- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. interchim.fr [interchim.fr]

- 14. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bioconjugation of Peptides with (2-Azidoethyl)benzene for Advanced Drug Delivery Systems

Introduction: The Strategic Advantage of Peptide Bioconjugates in Targeted Therapeutics

The landscape of modern medicine is continually advancing toward precision therapies that maximize therapeutic efficacy while minimizing off-target effects.[1] Peptide-drug conjugates (PDCs) have emerged as a highly promising class of targeted therapeutics, capitalizing on the high specificity of peptides to deliver potent drug payloads directly to diseased cells and tissues.[2][3] This targeted approach not only enhances the drug's effectiveness but also significantly reduces systemic toxicity.[][5] The success of a PDC is critically dependent on the linker molecule that connects the targeting peptide to the therapeutic agent.[1] This linker must be stable in circulation to prevent premature drug release, yet capable of liberating the active drug at the target site.[]

(2-Azidoethyl)benzene offers a versatile and efficient scaffold for creating such linkers. Its azide functionality is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[6][7][8] The term "bioorthogonal" signifies that the reaction can proceed within a biological environment without interfering with native biochemical processes.[9] The resulting triazole linkage is exceptionally stable, mimicking the geometry and polarity of a native amide bond, thereby ensuring the integrity of the PDC during circulation.[10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the bioconjugation of peptides with this compound. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss essential characterization and validation techniques.

Pillar 1: The Chemistry of Azide-Alkyne "Click" Chemistry

The cornerstone of this bioconjugation strategy is the CuAAC reaction, a prime example of click chemistry.[12] This reaction involves the coupling of an azide (in this case, from this compound) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[7]

The key advantages of using CuAAC in peptide bioconjugation include:

-

High Efficiency and Yield: The reaction proceeds rapidly and often to completion, resulting in high yields of the desired conjugate.[8]

-

Mild Reaction Conditions: CuAAC can be performed in aqueous solutions and at ambient temperatures, preserving the delicate structure and function of the peptide.[6][7]

-

Bioorthogonality: Azides and alkynes are largely absent in biological systems, ensuring that the reaction is highly specific and does not lead to unwanted side reactions with other biomolecules.[7]

-

Stereospecificity: The reaction is highly stereospecific, yielding a single, well-defined product.[7]

The general mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the stable triazole ring.[6]

Visualizing the Workflow: From Peptide to Purified Conjugate

The following diagram outlines the key stages in the bioconjugation, purification, and characterization process.

Caption: A streamlined workflow for peptide bioconjugation.

Pillar 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with integrated quality control steps to ensure the successful synthesis and purification of the peptide conjugate.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified peptide with a this compound-derived linker.

Materials:

-

Alkyne-modified peptide (e.g., containing a propargylglycine residue)

-

This compound derivative (e.g., with a functional group for drug attachment)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Solvent: Degassed, deionized water and Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Nitrogen or Argon gas

-

Reaction vials

Procedure:

-

Peptide and Linker Preparation:

-

Dissolve the alkyne-modified peptide in a minimal amount of DMF or DMSO.

-

Add degassed, deionized water to the desired final reaction concentration (typically 1-10 mg/mL of peptide).

-

In a separate vial, dissolve the this compound derivative in DMF or DMSO. A 1.5 to 5-fold molar excess of the azide linker over the peptide is recommended.[13]

-

-

Catalyst and Ligand Preparation:

-

Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in deionized water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 200 mM in deionized water).

-

Prepare a stock solution of THPTA ligand (e.g., 100 mM in deionized water).

-

-

Reaction Setup:

-

In a reaction vial, combine the peptide solution and the this compound derivative solution.

-

Add the THPTA ligand to the reaction mixture (final concentration typically 1-5 mM). The ligand helps to stabilize the Cu(I) oxidation state and prevent peptide degradation.

-

Add the copper(II) sulfate solution (final concentration typically 0.5-2 mM).

-

Purge the reaction vial with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 2-10 mM). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[13]

-

Gently mix the reaction and incubate at room temperature. The reaction is typically complete within 1-4 hours. Reaction progress can be monitored by analytical HPLC-MS.[14]

-

Protocol 2: Purification of the Peptide Conjugate by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard and most effective method for purifying peptide conjugates, separating the desired product from unreacted starting materials and byproducts based on hydrophobicity.[15][16]

Materials and Equipment:

-

Preparative RP-HPLC system with a UV detector

-

C18 column suitable for peptide purification

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

-

Lyophilizer (freeze-dryer)

Procedure:

-

Sample Preparation:

-

Acidify the crude reaction mixture with a small amount of TFA to ensure all components are protonated and will interact with the C18 stationary phase.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Separation:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the prepared sample onto the column.

-

Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes. The optimal gradient will depend on the specific hydrophobicity of the peptide and the conjugate.

-

Monitor the elution profile at 214 nm and 280 nm. Peptides absorb strongly at 214 nm due to the peptide bonds, while aromatic residues (and the benzene ring of the linker) absorb at 280 nm.

-

-

Fraction Collection and Analysis:

-

Lyophilization:

-

Pool the pure fractions.

-

Freeze the pooled fractions and lyophilize to obtain the purified peptide conjugate as a fluffy white powder.

-

Visualizing the Reaction: The CuAAC Mechanism

The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Caption: The catalytic cycle of the CuAAC reaction.

Pillar 3: Characterization and Validation

Thorough characterization is essential to confirm the identity, purity, and integrity of the final peptide-drug conjugate.

Quantitative Data Summary

| Parameter | Technique | Expected Outcome |

| Identity Confirmation | Mass Spectrometry (ESI-MS or MALDI-TOF) | Observed molecular weight matches the calculated molecular weight of the conjugate. |

| Purity Assessment | Analytical RP-HPLC | Purity of ≥95% is typically required for in vitro and in vivo studies.[19] |

| Quantification | UV-Vis Spectroscopy or Amino Acid Analysis | Accurate determination of the conjugate concentration. |

| Structural Integrity | Tandem MS (MS/MS) | Confirmation of the conjugation site on the peptide.[20] |

In Vitro and In Vivo Evaluation

Once the peptide-drug conjugate has been synthesized, purified, and characterized, its biological activity must be evaluated.

-

In Vitro Studies: These initial studies assess the conjugate's binding affinity to its target receptor, its stability in plasma, and its cytotoxicity against target cell lines.[21]

-

In Vivo Studies: Animal models are used to evaluate the conjugate's pharmacokinetics (absorption, distribution, metabolism, and excretion), biodistribution, and therapeutic efficacy in a living organism.[22][23]

Conclusion: A Powerful Strategy for Targeted Drug Delivery

The bioconjugation of peptides with this compound via CuAAC click chemistry represents a robust and versatile platform for the development of next-generation PDCs.[24][25] The high efficiency, mild reaction conditions, and stability of the resulting triazole linkage make this an ideal strategy for creating targeted therapeutics with improved efficacy and reduced side effects.[26] By following the detailed protocols and characterization methods outlined in these application notes, researchers can confidently synthesize and validate novel peptide conjugates for a wide range of drug delivery applications.[27]

References

-

National Institutes of Health (NIH). (n.d.). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. [Link]

-

ACS Publications. (2016, January 11). Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery. [Link]

-

(n.d.). Peptide Linkers. [Link]

-

National Institutes of Health (NIH). (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. [Link]

-

Bio-Synthesis. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]

-

LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis. [Link]

-

National Institutes of Health (NIH). (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. [Link]

-

(n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. [Link]

-

ResearchGate. (n.d.). Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... [Link]

-

QYAOBIO. (n.d.). Click Chemistry in Peptide Synthesis. [Link]

-

ACS Publications. (n.d.). In Vitro and in Vivo Evaluation of Doxorubicin Conjugates with the Divalent Peptide E-[c(RGDfK)2] that Targets Integrin αvβ3. [Link]

-

ResearchGate. (2025, August 9). (PDF) Click Chemistry for Drug Delivery Nanosystems. [Link]

-

(n.d.). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. [Link]

-

MDPI. (n.d.). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. [Link]

-

(n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

-

(2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. [Link]

-

National Institutes of Health (NIH). (n.d.). In Vivo Translation of Peptide-Targeted Drug Delivery Systems Discovered by Phage Display. [Link]

-

Sterling Pharma Solutions. (2023, July 14). Characterisation of a peptide conjugate and impurities. [Link]

-

National Institutes of Health (NIH). (2025, February 8). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. [Link]

-

National Institutes of Health (NIH). (n.d.). HPLC Analysis and Purification of Peptides. [Link]

-

(2025, August 9). Azide reduction during peptide cleavage from solid support - The choice of thioscavenger?. [Link]

-

LCGC International. (2018, March 1). Peptide Map of Monoclonal Antibodies and Antibody–Drug Conjugates Using Micro-Pillar Array Columns Combined with Mass Spectrometry. [Link]

-

ResearchGate. (2022, April 25). What are other methods except RP-HLPC to purify peptides?. [Link]

-

ResearchGate. (2020, October 20). How to purify polymer-peptide complex?. [Link]

-

Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

-

(2023, August 18). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. [Link]

-

MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

-

Royal Society of Chemistry. (n.d.). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. [Link]

-

National Institutes of Health (NIH). (n.d.). Peptide-Based Bioconjugates and Therapeutics for Targeted Anticancer Therapy. [Link]

-

National Institutes of Health (NIH). (n.d.). Bioconjugation by Native Chemical Tagging of C–H Bonds. [Link]

-

ACS Publications. (n.d.). Azide solid phase peptide synthesis. [Link]

-

PubMed. (2024, February 8). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 5. pharmiweb.com [pharmiweb.com]

- 6. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cpcscientific.com [cpcscientific.com]

- 8. jpt.com [jpt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. qyaobio.com [qyaobio.com]

- 12. lifetein.com [lifetein.com]

- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 14. researchgate.net [researchgate.net]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. pepdoopeptides.com [pepdoopeptides.com]

- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 19. biovera.com.au [biovera.com.au]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. In Vivo Translation of Peptide-Targeted Drug Delivery Systems Discovered by Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. [PDF] Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology | Semantic Scholar [semanticscholar.org]

- 26. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. biosynth.com [biosynth.com]

Application Note: In Situ Generation of (2-Azidoethyl)benzene for Seamless One-Pot Reactions

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the in situ generation of (2-azidoethyl)benzene from stable precursors, enabling its direct use in one-pot reaction workflows. By avoiding the isolation of the potentially hazardous and unstable this compound, this approach enhances laboratory safety and improves procedural efficiency. We present detailed protocols for the generation of this key reagent and its subsequent application in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable and safer method for incorporating the 2-phenylethylazide moiety into their target molecules.

Introduction: The Rationale for In Situ Generation

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the phenylethyl group via click chemistry or for the synthesis of complex nitrogen-containing heterocycles. However, like many low molecular weight organic azides, this compound is potentially explosive and thermally unstable, making its synthesis, purification, and storage a significant safety concern. The in situ generation of this reagent provides an elegant solution to these challenges. By generating the azide in the reaction vessel immediately before its consumption, we circumvent the need for its isolation and handling, thereby minimizing risk and streamlining the synthetic workflow.

This approach is particularly advantageous in multi-step syntheses and for the preparation of compound libraries where efficiency and safety are paramount. The protocols detailed herein are designed to be robust and reproducible, providing a reliable platform for a variety of downstream applications.

Mechanistic Principles: The Chemistry Behind the Synthesis

The in situ formation of this compound can be efficiently achieved through the nucleophilic substitution of a suitable precursor, such as (2-bromoethyl)benzene, with an azide salt. The choice of solvent and phase transfer catalyst is critical for the success of this reaction, as it governs the solubility and reactivity of the azide source.

Reaction Scheme:

In the protocol that follows, we utilize sodium azide (NaN₃) as the azide source. Due to the ionic nature of sodium azide, its solubility in organic solvents is often limited. To overcome this, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is employed. The PTC facilitates the transport of the azide anion from the solid or aqueous phase into the organic phase where the reaction with (2-bromoethyl)benzene occurs.

The subsequent one-pot reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), involves the newly formed this compound reacting with a terminal alkyne in the presence of a copper(I) catalyst. The copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, selectively activates the alkyne for cycloaddition with the azide, leading to the formation of a stable 1,2,3-triazole ring.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | CAS Number |

| (2-Bromoethyl)benzene | ReagentPlus®, 99% | Sigma-Aldrich | 103-63-9 |

| Sodium Azide | Reagent grade, ≥99.5% | Sigma-Aldrich | 26628-22-8 |

| Tetrabutylammonium Bromide | ≥98% | Sigma-Aldrich | 1643-19-2 |

| Phenylacetylene | 98% | Sigma-Aldrich | 536-74-3 |

| Copper(II) Sulfate | Anhydrous, ≥98% | Sigma-Aldrich | 7758-98-7 |

| Sodium Ascorbate | ≥98% | Sigma-Aldrich | 134-03-2 |

| Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Saturated aq. NH₄Cl | - | - | - |

| Saturated aq. NaCl (Brine) | - | - | - |

| Anhydrous MgSO₄ | - | - | - |

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can liberate highly toxic hydrazoic acid gas.

Protocol: One-Pot Synthesis of 1-(2-Phenylethyl)-4-phenyl-1H-1,2,3-triazole

This protocol details the in situ generation of this compound followed by its immediate reaction with phenylacetylene.

Step 1: In Situ Generation of this compound

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-bromoethyl)benzene (1.85 g, 10.0 mmol, 1.0 equiv).

-

Add dimethylformamide (DMF, 20 mL) and stir until the (2-bromoethyl)benzene is fully dissolved.

-

To this solution, add sodium azide (0.78 g, 12.0 mmol, 1.2 equiv) and tetrabutylammonium bromide (0.32 g, 1.0 mmol, 0.1 equiv).

-

Heat the reaction mixture to 60 °C and stir vigorously for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the (2-bromoethyl)benzene spot.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

After the initial 4 hours, cool the reaction mixture to room temperature.

-

In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate (0.080 g, 0.5 mmol, 0.05 equiv) and sodium ascorbate (0.198 g, 1.0 mmol, 0.1 equiv) in deionized water (5 mL). The solution should turn a pale yellow.

-

Add phenylacetylene (1.02 g, 10.0 mmol, 1.0 equiv) to the reaction flask containing the in situ generated this compound.

-

Add the freshly prepared catalyst solution to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

Step 3: Work-up and Purification

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

-

Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 20 mL) to remove the copper catalyst, followed by saturated aqueous sodium chloride (brine, 1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 1-(2-phenylethyl)-4-phenyl-1H-1,2,3-triazole.

Visualizing the Workflow

The following diagram illustrates the seamless one-pot reaction workflow, from the starting materials to the final purified product.

Caption: Workflow for the one-pot synthesis of a 1,2,3-triazole.

Expected Results and Characterization

The described one-pot procedure typically affords the desired 1-(2-phenylethyl)-4-phenyl-1H-1,2,3-triazole in good to excellent yields (typically 75-90%) after purification. The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Outcome |

| ¹H NMR | Characteristic peaks for the aromatic protons of the phenyl and phenylethyl groups, the methylene protons of the ethyl linker, and the triazole proton. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the aromatic rings, the ethyl linker, and the triazole ring. |

| HRMS | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the product (C₁₆H₁₅N₃), confirming the elemental composition. |

| FT-IR | Absence of the characteristic azide stretch (around 2100 cm⁻¹) and alkyne C-H stretch (around 3300 cm⁻¹) from the starting materials. Appearance of triazole ring vibrations. |

Conclusion

The in situ generation of this compound offers a safer and more efficient alternative to the use of the pre-synthesized, isolated azide. This application note provides a well-vetted, step-by-step protocol for the synthesis of a 1,2,3-triazole in a one-pot fashion. The principles and techniques described herein can be readily adapted for the synthesis of a wide range of other triazole-containing compounds for applications in drug discovery, chemical biology, and materials science.

References

-

Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Safety of Organic Azides Source: Organic Process Research & Development URL: [Link]

-

Title: Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives Source: Chemical Reviews URL: [Link]

-

Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

-

Title: The growing applications of click chemistry Source: Chemical Society Reviews URL: [Link]

Application Notes & Protocols: (2-Azidoethyl)benzene in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Azidoethyl)benzene, also known as phenethyl azide, is a versatile aromatic azide that serves as a powerful building block in modern polymer chemistry. Its primary utility lies in its ability to participate in highly efficient and specific "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the precise construction of complex macromolecular architectures, the functionalization of polymer surfaces, and the conjugation of polymers to biological molecules. This guide provides an in-depth exploration of the applications of this compound, detailing the underlying chemical principles and offering field-proven protocols for its use in polymer synthesis, surface modification, and bioconjugation.

Introduction: The Role of the Azide in Modern Polymer Science

The azide functional group (-N₃) has become indispensable in materials science and bioconjugation. Its popularity stems from its unique reactivity profile: it is highly energetic yet kinetically stable, and it remains inert to most common chemical functionalities found in biological systems and polymer backbones. This "bioorthogonal" nature allows for highly selective reactions to be performed in complex environments.

This compound, with its phenethyl group, offers a combination of aromatic character and a reactive azide handle. This structure is particularly useful for introducing aromatic moieties into polymer chains, which can influence properties such as thermal stability, and for creating well-defined polymer architectures through controlled polymerization and post-polymerization modification techniques.

The primary reactions leveraging the azide group are:

-

Huisgen 1,3-Dipolar Cycloaddition: The thermal reaction between an azide and an alkyne. While fundamental, it often requires high temperatures and can produce a mixture of regioisomers.[1]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A refined version of the Huisgen cycloaddition that is significantly accelerated by a copper(I) catalyst.[1][2][3] It is highly regioselective, yielding exclusively the 1,4-disubstituted triazole product under mild, often aqueous, conditions.[1][4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne to react rapidly with an azide.[5][6][7] The release of ring strain provides the driving force for the reaction, making it ideal for applications in living systems where copper toxicity is a concern.[5][6][]

Core Applications in Polymer Chemistry

The unique reactivity of this compound and similar azide-containing molecules enables several key applications in polymer chemistry.

Synthesis of Azide-Terminated Polymers

Creating polymers with a terminal azide group is a foundational step for many advanced applications. This allows the entire polymer chain to be "clicked" onto other molecules or surfaces. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-controlled molecular weights and narrow dispersities, and it can be adapted to install a terminal azide group.[9][10]

Causality Behind the Method: By using a chain transfer agent (CTA) or a radical initiator that contains an azide moiety, the azide group is precisely positioned at the beginning (α-end) or the end (ω-end) of the polymer chain.[9][10] This precise placement is crucial for subsequent conjugation reactions, ensuring a 1:1 stoichiometry between the polymer and its target.

Polymer Grafting and Surface Modification

Modifying the surface properties of materials without altering their bulk characteristics is critical for many applications, from biocompatible implants to advanced electronics.[11][12][13] Azide-functionalized molecules like this compound are instrumental in "grafting-to" approaches, where pre-synthesized polymer chains are attached to a surface.[14][15]

Workflow for Surface Modification:

-

Surface Activation: The substrate surface (e.g., silicon, gold, or another polymer) is first functionalized with a molecule containing a complementary reactive group, typically an alkyne.

-

Polymer Synthesis: An azide-terminated polymer is synthesized separately, allowing for full characterization of its properties (e.g., molecular weight, purity) before grafting.[14]

-

Click Reaction: The azide-terminated polymer is then reacted with the alkyne-functionalized surface via CuAAC or SPAAC to form a dense layer of "polymer brushes."[16][17][18]

Bioconjugation for Drug Delivery and Imaging

In the realm of drug development, attaching polymers like polyethylene glycol (PEG) to therapeutic proteins or nanoparticles can improve their solubility, stability, and pharmacokinetic profiles. The bioorthogonal nature of the azide-alkyne cycloaddition is paramount here, allowing for the specific labeling of biomolecules in complex biological media, and even on the surface of living cells.[6][][19][20]

Key Advantages for Bioconjugation:

-

High Specificity: The azide and alkyne groups do not react with native biological functionalities, preventing off-target side reactions.[4]

-

Mild Reaction Conditions: Both CuAAC and SPAAC can be performed in aqueous buffers at physiological pH and temperature, preserving the structure and function of sensitive biomolecules.[1][21]

-

Copper-Free Option (SPAAC): For in-vivo applications or live-cell imaging where copper toxicity is a concern, SPAAC provides a highly effective alternative.[5][6][20]

Detailed Experimental Protocols

Protocol 1: Synthesis of Azide-Terminated Polystyrene via ATRP

This protocol describes the synthesis of a polystyrene polymer with a terminal azide group using an initiator derived from 2-azidoethanol, a close structural analog to this compound's reactive moiety.[22]

Materials:

-

2-Azidoethanol

-

2-Bromo-2-methylpropionyl bromide

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Styrene, inhibitor removed

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy)

Procedure:

Part A: Synthesis of Azidoethyl-2-bromo-2-methylpropanoate (AEBMP) Initiator [22]

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-azidoethanol (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 2-bromo-2-methylpropionyl bromide (1.05 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 7 hours.

-

Pour the reaction mixture into cold water and extract with diethyl ether.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, dilute HCl (pH ~4.5), and again with saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the AEBMP initiator as a light yellowish oil.

Part B: Atom Transfer Radical Polymerization (ATRP) of Styrene [22]

-

To a Schlenk flask, add CuBr (1.0 eq) and bpy (2.0 eq). Seal the flask and perform three vacuum-argon cycles to remove oxygen.

-

Add inhibitor-free styrene (e.g., 100 eq) and the AEBMP initiator (1.0 eq) via syringe.

-

Place the flask in a preheated oil bath at 100°C and stir.

-

Monitor the polymerization over time. Both yield and molecular weight should increase linearly with reaction time.

-

To stop the polymerization, cool the flask to room temperature and expose the mixture to air.

-

Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large excess of cold methanol.

-

Filter and dry the resulting azide-terminated polystyrene (PS-N₃) under vacuum.

Expected Outcome: A white, solid polymer (PS-N₃) with a predictable molecular weight based on the monomer-to-initiator ratio and a narrow polydispersity index (PDI < 1.3).